molecular formula C6H6ClNO2 B1405414 3-Chloroisonicotinaldehyde hydrate CAS No. 1628557-03-8

3-Chloroisonicotinaldehyde hydrate

Cat. No.: B1405414
CAS No.: 1628557-03-8
M. Wt: 159.57 g/mol
InChI Key: CLBRTCWKQMQPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroisonicotinaldehyde hydrate is a chemical compound with the molecular formula C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol . It is a derivative of isonicotinaldehyde, where a chlorine atom is substituted at the third position of the pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

3-Chloroisonicotinaldehyde hydrate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with specific enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the enzymes, either inhibiting or activating them, which in turn affects the overall biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in the oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within the cell. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to oxidative stress and damage to cellular components, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and localization of this compound, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of this compound within the cell can determine its effects on cellular processes and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisonicotinaldehyde hydrate typically involves the chlorination of isonicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisonicotinaldehyde hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloroisonicotinaldehyde hydrate is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a precursor for bioactive molecules.

    Medicine: Research into potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Industry: Used in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: 3-Chloroisonicotinaldehyde hydrate is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

3-chloropyridine-4-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.H2O/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBRTCWKQMQPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroisonicotinaldehyde hydrate
Reactant of Route 2
Reactant of Route 2
3-Chloroisonicotinaldehyde hydrate
Reactant of Route 3
Reactant of Route 3
3-Chloroisonicotinaldehyde hydrate
Reactant of Route 4
Reactant of Route 4
3-Chloroisonicotinaldehyde hydrate
Reactant of Route 5
3-Chloroisonicotinaldehyde hydrate
Reactant of Route 6
Reactant of Route 6
3-Chloroisonicotinaldehyde hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.